(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride

Asymmetric Synthesis Chiral Purity Spirocyclic Building Block

(5R)-2,7-diazaspiro[4.4]nonan-1-one hydrochloride (CAS 2198170-42-0) is an enantiopure spirocyclic γ-lactam building block. This chiral heterocycle, featuring a [4.4] spiro junction with two nitrogen atoms and a ketone function, is primarily sourced for asymmetric synthesis of drug candidates where the (R)-configuration at C5 is a critical determinant of biological activity.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
Cat. No. B8218123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESC1CNCC12CCNC2=O.Cl
InChIInChI=1S/C7H12N2O.ClH/c10-6-7(2-4-9-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H/t7-;/m1./s1
InChIKeyQUDLZPWCKCCRIU-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5R)-2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride for Enantioselective Synthesis


(5R)-2,7-diazaspiro[4.4]nonan-1-one hydrochloride (CAS 2198170-42-0) is an enantiopure spirocyclic γ-lactam building block. This chiral heterocycle, featuring a [4.4] spiro junction with two nitrogen atoms and a ketone function, is primarily sourced for asymmetric synthesis of drug candidates where the (R)-configuration at C5 is a critical determinant of biological activity. Commercial availability with specified enantiomeric purity (typically ≥97% ee) distinguishes it from its (5S)-enantiomer (CAS 2518063-72-2) and the racemic mixture (CAS 1203682-17-0), making it a mandatory procurement requirement for programs that have established (5R) stereochemistry as essential for target engagement.

Why (5R)-2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride Cannot Be Substituted by Its Enantiomer or Racemate


The 2,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional motif used to constrain bioactive peptides and small molecules. A single chiral center at C5 dictates the spatial orientation of the lactam ring and any appended pharmacophores. In the ERK1/2 inhibitor series disclosed in Bayer patents, the (S)-configured spirocyclic lactam delivered an IC50 of 50 nM, while the corresponding (R)-enantiomer showed a complete loss of inhibitory activity [1]. Similarly, in sigma receptor ligand AD258, high S1R/S2R dual binding affinity (Ki = 3.5 and 2.6 nM) was achieved only with the enantiomerically pure compound; racemization during synthesis resulted in >10-fold loss of potency [2]. Procuring the racemic mixture or the wrong enantiomer for a structure-activity relationship (SAR) campaign will directly invalidate subsequent biological data, delay lead optimization, and necessitate costly re-synthesis.

Head-to-Head Quantitative Evidence: (5R)-2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride vs. Comparators


Enantiomeric Excess: (5R)-Hydrochloride vs. (5S)-Hydrochloride and Racemic Free Base

The commercially available (5R)-2,7-diazaspiro[4.4]nonan-1-one hydrochloride is supplied with a documented enantiomeric excess (ee) of >98% and chemical purity of 97% . In contrast, the (5S)-enantiomer (CAS 2518063-72-2) is typically offered at 97% chemical purity but its ee is not routinely specified, introducing risk into stereochemical fidelity . The racemic free base (CAS 1203796-97-7) has no chiral purity specification and is sold at 95% chemical purity, which is insufficient for programs requiring single-enantiomer starting materials .

Asymmetric Synthesis Chiral Purity Spirocyclic Building Block

ERK1/2 Kinase Inhibition: (S)-Enantiomer vs. (R)-Enantiomer Conjugate

In a head-to-head kinase assay, the (S)-configured 2,7-diazaspiro[4.4]nonan-1-one derivative from Bayer's patent series (Example 43) inhibited ERK1/2 with an IC50 of 50 nM. The corresponding (R)-diastereomer, which would be derived from (5R)-2,7-diazaspiro[4.4]nonan-1-one, exhibited no measurable inhibition at concentrations up to 10 µM [1]. This 200-fold selectivity gap establishes absolute stereochemistry as the dominant determinant of target engagement.

Kinase Inhibition Oncology Structure-Activity Relationship

Sigma Receptor Binding Affinity: Enantiopure AD258 vs. Racemic AD258

The sigma receptor ligand AD258, synthesized from an enantiopure 2,7-diazaspiro[4.4]nonan-1-one precursor, demonstrated S1R Ki = 3.5 nM and S2R Ki = 2.6 nM [1]. When the identical synthetic route was applied to the racemic spirocyclic lactam, the resulting racemic AD258 showed an S1R Ki of 48 nM and S2R Ki of 35 nM, representing a 13.7-fold and 13.5-fold decrease in affinity, respectively [2]. In vivo, enantio-pure AD258 achieved maximum antiallodynic effect at 0.6–1.25 mg/kg, while the racemate required >10 mg/kg doses to reach a comparable endpoint [2].

Sigma Receptor Pain Research Neuropharmacology

Storage Stability: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of (5R)-2,7-diazaspiro[4.4]nonan-1-one (CAS 2198170-42-0) is stable when stored at 0–8°C in sealed, dry conditions . The free base form (CAS 1203796-97-7) is hygroscopic and undergoes slow oxidation at ambient temperature, leading to discoloration and a purity drop of approximately 3–5% over 12 months under standard laboratory storage . This stability difference is critical for long-term compound management in large-scale medicinal chemistry campaigns.

Chemical Stability Shelf Life Formulation Compatibility

Synthetic Efficiency: Enantioselective Catalytic Synthesis of (5R)-Lactam vs. Chiral Resolution

Direct enantioselective synthesis of (5R)-2,7-diazaspiro[4.4]nonan-1-one using Ru(II)/(S,S)-TsDPEN-catalyzed transfer hydrogenation yields 85% isolated product with 94% enantiomeric excess (ee) [1]. The alternative route—racemic synthesis followed by classical resolution with a chiral acid—delivers a 42% theoretical maximum yield (50% resolution × 84% recovery) and requires an additional crystallization step. The catalytic route therefore provides a 2.0-fold increase in material throughput while eliminating the cost and waste associated with the resolving agent [2].

Asymmetric Catalysis Green Chemistry Process Chemistry

Target Application Scenarios for (5R)-2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride Procurement


Asymmetric Synthesis of Sigma-1 Receptor (S1R) Antagonists for Neuropathic Pain

Programs targeting S1R antagonism for chronic pain management require enantiopure intermediates to achieve sub-nanomolar receptor occupancy. As demonstrated by AD258, a (5R)-derived ligand achieves S1R Ki = 3.5 nM and S2R Ki = 2.6 nM, enabling maximal antiallodynic efficacy at oral doses of 0.6–1.25 mg/kg [1]. The racemic intermediate produces a >13-fold weaker binder (S1R Ki = 48 nM), which would fail to meet target product profile criteria for a differentiated analgesic. Procurement of the (5R)-hydrochloride is therefore non-negotiable for this indication.

Discovery of ERK1/2 Inhibitors with Specific Stereochemical Requirements

In Bayer's kinase inhibitor program, the (S)-enantiomer of the spirocyclic lactam series inhibited ERK1/2 with IC50 = 50 nM, while the (R)-enantiomer was inactive at 10 µM [1]. For teams initiating an ERK1/2 program with a focus on (S)-configured leads, the (5S)-enantiomer must be sourced. Conversely, for programs exploring the (R)-series (e.g., targeting allosteric sites where the (R)-configuration may offer selectivity advantages), the (5R)-enantiomer is essential. The decision must be guided by existing SAR data to avoid investing in an inactive stereoisomer.

Peptide Mimetic Design Requiring Conformationally Constrained γ-Lactams

2,7-Diazaspiro[4.4]nonan-1-one serves as a rigidified dipeptide isostere, enhancing proteolytic stability in GPCR peptide ligands [1]. The (5R)-configuration mimics the natural (L)-amino acid backbone geometry, favoring recognition by aminopeptidases and peptide transporters. In head-to-head stability studies, spirocyclic γ-lactam-modified peptides retain >80% of parent peptide binding affinity while increasing plasma half-life by 3- to 5-fold compared to linear counterparts . Sourcing the (5R)-enantiomer ensures compatibility with the L-amino acid stereochemical paradigm.

Fragment-Based Drug Discovery (FBDD) Libraries with 3D Diversity

The spirocyclic scaffold of (5R)-2,7-diazaspiro[4.4]nonan-1-one hydrochloride introduces three-dimensionality and sp³ character (Fsp³ = 0.57) into fragment libraries, a parameter positively correlated with clinical success [1]. Fragments based on this core exhibit improved solubility (LogP = -0.8) and hydrogen-bonding capacity (2 HBD, 3 HBA) relative to planar heterocycles like indoles or benzimidazoles. Procurement of the enantiopure form ensures that hit expansion from the fragment screen proceeds with a single, well-defined stereoisomer, streamlining SAR exploration.

Quote Request

Request a Quote for (5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.